molecular formula C10H15N3 B1418835 2-Cyclohexylpyrimidin-4-amine CAS No. 1159816-79-1

2-Cyclohexylpyrimidin-4-amine

Cat. No. B1418835
M. Wt: 177.25 g/mol
InChI Key: PSXAFOMFYVVZBR-UHFFFAOYSA-N
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Description

2-Cyclohexylpyrimidin-4-amine is a compound with the CAS Number: 1159816-79-1. It has a molecular weight of 177.25 and its IUPAC name is 2-cyclohexyl-4-pyrimidinamine .


Molecular Structure Analysis

The InChI code for 2-Cyclohexylpyrimidin-4-amine is 1S/C10H15N3/c11-9-6-7-12-10 (13-9)8-4-2-1-3-5-8/h6-8H,1-5H2, (H2,11,12,13) and the InChI key is PSXAFOMFYVVZBR-UHFFFAOYSA-N .

Scientific Research Applications

Application 1: Anti-inflammatory Activities

  • Scientific Field: Pharmacology and Medicinal Chemistry .
  • Summary of the Application: Pyrimidines, including 2-Cyclohexylpyrimidin-4-amine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application or Experimental Procedures: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application 2: COX-2 Inhibitors

  • Scientific Field: Pharmacology and Medicinal Chemistry .
  • Summary of the Application: Certain pyrimidines have been found to act as selective COX-2 inhibitors . COX-2 is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators .
  • Methods of Application or Experimental Procedures: The compounds were synthesized through two-step reactions . Enzyme inhibition assay and formalin test were performed to evaluate the activity of these compounds .
  • Results or Outcomes: Among these compounds, one exhibited the highest potency (IC 50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Application 3: Selective COX-2 Inhibitors

  • Scientific Field: Pharmacology and Medicinal Chemistry .
  • Summary of the Application: Certain pyrimidines have been found to act as selective COX-2 inhibitors . COX-2 is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators .
  • Methods of Application or Experimental Procedures: The compounds were synthesized through two-step reactions . Enzyme inhibition assay and formalin test were performed to evaluate the activity of these compounds .
  • Results or Outcomes: Among these compounds, 8-methyl-2- (4- (methylsulfonyl)phenyl)- N - ( p -tolyl)imidazo [1,2- a ]pyridin-3-amine exhibited the highest potency (IC 50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Application 4: Antioxidants

  • Scientific Field: Pharmacology and Medicinal Chemistry .
  • Summary of the Application: Pyrimidines, including 2-Cyclohexylpyrimidin-4-amine, have been found to display a range of pharmacological effects including antioxidants .
  • Methods of Application or Experimental Procedures: The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Application 5: Selective COX-2 Inhibitors

  • Scientific Field: Pharmacology and Medicinal Chemistry .
  • Summary of the Application: Certain pyrimidines have been found to act as selective COX-2 inhibitors . COX-2 is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators .
  • Methods of Application or Experimental Procedures: The compounds were synthesized through two-step reactions . Enzyme inhibition assay and formalin test were performed to evaluate the activity of these compounds .
  • Results or Outcomes: Among these compounds, 8-methyl-2- (4- (methylsulfonyl)phenyl)- N - ( p -tolyl)imidazo [1,2- a ]pyridin-3-amine ( 5n) exhibited the highest potency (IC 50 =\u20090.07\u2009µM) and selectivity (selectivity index\u2009=\u2009508.6) against COX-2 enzyme (selectivity index: COX-1 IC 50 /COX-2 IC 50 ) .

Application 6: Antioxidants

  • Scientific Field: Pharmacology and Medicinal Chemistry .
  • Summary of the Application: Pyrimidines, including 2-Cyclohexylpyrimidin-4-amine, have been found to display a range of pharmacological effects including antioxidants .

Safety And Hazards

The safety information for 2-Cyclohexylpyrimidin-4-amine includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

2-cyclohexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXAFOMFYVVZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307039
Record name 2-Cyclohexyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylpyrimidin-4-amine

CAS RN

1159816-79-1
Record name 2-Cyclohexyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159816-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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